molecular formula C23H28ClN3O4S B2729577 N'-(4-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898407-00-6

N'-(4-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2729577
CAS No.: 898407-00-6
M. Wt: 478
InChI Key: BVKOJHFAQFYEGW-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-7-17(2)21(15-16)32(30,31)27-14-4-3-5-20(27)12-13-25-22(28)23(29)26-19-10-8-18(24)9-11-19/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKOJHFAQFYEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article outlines the compound's structure, synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.

Compound Structure and Synthesis

The compound features a unique structural framework that includes a piperidine moiety, a sulfonamide group, and a chlorophenyl substituent. Its IUPAC name reflects this complexity:

  • IUPAC Name : this compound

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Introduction : The sulfonyl group is introduced via sulfonation reactions.
  • Final Coupling : The chlorophenyl and ethylenediamine components are coupled to complete the synthesis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways effectively.

Pharmacological Effects

Research has highlighted several key pharmacological activities:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have shown moderate to strong inhibition rates.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE), with IC50 values indicating high efficacy compared to standard inhibitors. Additionally, it shows promise as a urease inhibitor.
  • Dopamine Receptor Affinity : Studies indicate that related compounds display high affinity for dopamine D4 receptors, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Recent studies have explored the compound's biological activity extensively:

  • Antibacterial Studies : A series of synthesized derivatives were tested against multiple bacterial strains. The most active compounds demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .
  • Enzyme Inhibition Assays : The AChE inhibitory activity was assessed using spectrophotometric methods. Compounds derived from this compound showed promising results in inhibiting AChE, which is crucial for developing treatments for Alzheimer's disease .
  • Binding Affinity Studies : Molecular docking studies revealed that the compound effectively binds to target proteins involved in neurotransmission and metabolic processes, providing insights into its mechanism of action .

Data Summary

Biological ActivityTargetIC50 Value (µM)Reference
AntibacterialSalmonella typhi1.14
AntibacterialBacillus subtilis0.63
AChE InhibitionAChE2.14
Urease InhibitionUrease1.21

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